Cas no 1135265-74-5 (4-(2,3-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine)

4-(2,3-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound featuring a tetrahydropyridine core substituted with a 2,3-dimethoxyphenyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its partially saturated pyridine ring enhances reactivity in selective functionalization reactions, while the dimethoxyphenyl moiety contributes to ligand binding affinity in medicinal chemistry applications. The compound is particularly useful in the development of dopamine receptor modulators and other CNS-active agents due to its structural resemblance to bioactive scaffolds. It offers synthetic versatility for further derivatization, enabling precise modifications for target-oriented research. High purity grades ensure reproducibility in complex synthetic pathways.
4-(2,3-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine structure
1135265-74-5 structure
商品名:4-(2,3-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine
CAS番号:1135265-74-5
MF:C13H17NO2
メガワット:219.279583692551
CID:6377839
PubChem ID:24976938

4-(2,3-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine 化学的及び物理的性質

名前と識別子

    • EN300-764904
    • 4-(2,3-dimethoxy-phenyl)-1,2,3,6-tetrahydro-pyridine
    • 1135265-74-5
    • 4-(2,3-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine
    • 4-(2,3-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine
    • インチ: 1S/C13H17NO2/c1-15-12-5-3-4-11(13(12)16-2)10-6-8-14-9-7-10/h3-6,14H,7-9H2,1-2H3
    • InChIKey: LTCZWBTXQBWASM-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C(=CC=CC=1C1=CCNCC1)OC

計算された属性

  • せいみつぶんしりょう: 219.125928785g/mol
  • どういたいしつりょう: 219.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 30.5Ų

4-(2,3-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-764904-2.5g
4-(2,3-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine
1135265-74-5 95%
2.5g
$1089.0 2024-05-22
Enamine
EN300-764904-0.1g
4-(2,3-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine
1135265-74-5 95%
0.1g
$490.0 2024-05-22
Enamine
EN300-764904-0.5g
4-(2,3-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine
1135265-74-5 95%
0.5g
$535.0 2024-05-22
Enamine
EN300-764904-0.05g
4-(2,3-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine
1135265-74-5 95%
0.05g
$468.0 2024-05-22
Enamine
EN300-764904-1.0g
4-(2,3-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine
1135265-74-5 95%
1.0g
$557.0 2024-05-22
Enamine
EN300-764904-5.0g
4-(2,3-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine
1135265-74-5 95%
5.0g
$1614.0 2024-05-22
Enamine
EN300-764904-0.25g
4-(2,3-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine
1135265-74-5 95%
0.25g
$513.0 2024-05-22
Enamine
EN300-764904-10.0g
4-(2,3-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine
1135265-74-5 95%
10.0g
$2393.0 2024-05-22

4-(2,3-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine 関連文献

4-(2,3-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridineに関する追加情報

4-(2,3-Dimethoxyphenyl)-1,2,3,6-Tetrahydropyridine: A Comprehensive Overview

4-(2,3-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine is a structurally unique compound with the CAS Registry Number 1135265-74-5. This compound belongs to the class of tetrahydropyridines, which are known for their diverse applications in pharmaceuticals and organic synthesis. The molecule features a tetrahydropyridine ring fused with a 2,3-dimethoxyphenyl group, making it a valuable intermediate in the synthesis of bioactive compounds. Recent studies have highlighted its potential in drug discovery and as a precursor for advanced materials.

The tetrahydropyridine core of this compound is a six-membered ring with four saturated carbons and two double bonds. The 2,3-dimethoxyphenyl substituent adds significant electronic and steric effects to the molecule. These features make 4-(2,3-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine an attractive candidate for exploring new chemical reactions and biological activities. Researchers have demonstrated its ability to act as a versatile building block in organic synthesis.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 4-(2,3-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine through various methodologies. For instance, Suzuki-Miyaura coupling reactions have been employed to introduce the phenyl group onto the tetrahydropyridine ring. Additionally, transition metal-catalyzed cross-couplings and directed metallation strategies have been explored to enhance the scalability and sustainability of its synthesis.

From a pharmacological perspective, 4-(2,3-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine has shown promise in modulating cellular signaling pathways. Preclinical studies suggest that it may exhibit anti-inflammatory and neuroprotective properties. Its ability to interact with key enzymes involved in oxidative stress pathways makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease.

In terms of applications beyond pharmaceuticals, this compound has been investigated for its role in materials science. Its rigid structure and conjugated system make it suitable for use in organic electronics and optoelectronic devices. Researchers have explored its potential as an electron transport material in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Initial results indicate that it can improve device performance by enhancing charge carrier mobility.

The CAS No 1135265-74-5 designation underscores the importance of accurate chemical identification in scientific research. Proper documentation of such compounds ensures reproducibility and safety in laboratory settings. As regulatory frameworks continue to evolve around chemical safety and environmental impact assessments (EIAs), understanding the properties of 4-(2,3-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine becomes increasingly critical.

Looking ahead, collaborative efforts between chemists and biologists are expected to unlock new therapeutic applications for this compound. Advances in computational chemistry tools will aid in predicting its interactions with biological targets at an atomic level. Furthermore, green chemistry principles will guide the development of more sustainable synthetic routes for 4-(2,bold>Dimethoxyphenyl-bold>bold>bold>)-bold>Tetrahydropyridine.

In conclusion,4-(2,bold>Dimethoxyphenyl-bold>Tetrahydropyridine

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